Triflumizole

Content Navigation

CAS Number

Product Name

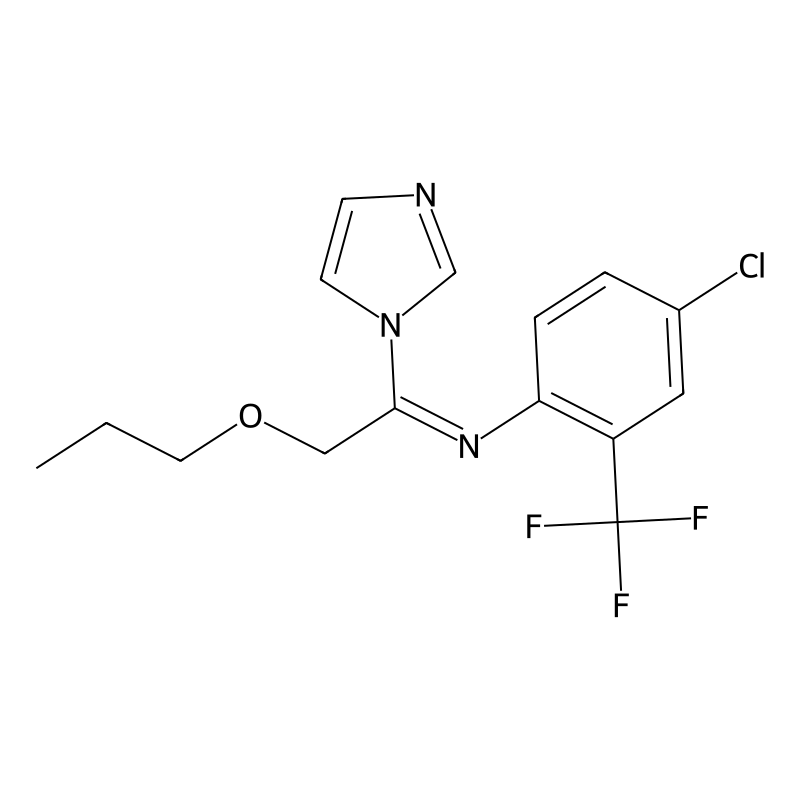

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

In chloroform = 2.22 mg/L at 20 °C; hexane = 0.0176 mg/L at 20 °C; xylene = 0.639 mg/L at 20 °C; acetone = 1.44 mg/L at 20 °C; methanol = 0.496 mg/L at 20 °C

Solubility in water, mg/l at 20Â °C: 10.2 (practically insoluble)

Synonyms

Canonical SMILES

Triflumizole is a targeted, imidazole-class sterol demethylation inhibitor (DMI, FRAC Code 3) primarily procured for agricultural and horticultural fungicide formulations. By inhibiting the lanosterol 14α-demethylase (CYP51) enzyme, it disrupts fungal ergosterol biosynthesis, compromising cell membrane integrity [1]. From a formulation and processability standpoint, triflumizole is characterized by very low aqueous solubility (approximately 12.5 mg/L) but exceptionally high solubility in organic solvents such as dichloromethane (>3000 g/L) and acetone (1440 g/L) [2]. This physicochemical profile makes it highly suitable for high-load emulsifiable concentrates (EC) and wettable powders (WP). In procurement, triflumizole is prioritized over other DMI or QoI fungicides in high-value crop protection—particularly against powdery mildew and grey mould—due to its distinct resistance profile and lack of cross-resistance with non-DMI chemistries [3].

Research Fit

References

- [1] Wang, Y., et al. (2016). Baseline sensitivity and efficacy of the sterol biosynthesis inhibitor triflumizole against Botrytis cinerea. European Journal of Plant Pathology.

- [2] FAO/WHO (1998). Pesticide Residues in Food - Triflumizole. Food and Agriculture Organization of the United Nations.

- [3] Matheron, M. E., & Porchas, M. (2013). Efficacy of Fungicides and Rotational Programs for Management of Powdery Mildew on Cantaloupe. Plant Disease, 97(2), 196-200.

Substituting triflumizole with generic triazole DMIs (such as tebuconazole or myclobutanil) or broad-spectrum QoI fungicides (like azoxystrobin) frequently leads to application failure in regions with established resistance. While all DMIs target the CYP51 enzyme, the specific imidazole structure of triflumizole confers a lower resistance factor against heavily mutated fungal strains, such as Erysiphe necator, compared to widely used triazoles [1]. Furthermore, substituting with strobilurins (QoIs) in powdery mildew management can result in dramatic efficacy drops—from >99% disease reduction with triflumizole down to <60% with azoxystrobin—due to the widespread prevalence of the G143A mutation [2]. Consequently, buyers formulating rotational resistance-management programs cannot treat FRAC 3 or general broad-spectrum fungicides as interchangeable commodities; triflumizole must be specifically procured when targeting multi-drug resistant powdery mildew or Botrytis cinerea [3].

Substitution Risk

References

- [1] Colcol, J. F. (2008). Fungicide Sensitivity of Erysiphe necator and Plasmopara viticola from Virginia and nearby states. Virginia Tech.

- [2] Matheron, M. E., & Porchas, M. (2013). Efficacy of Fungicides and Rotational Programs for Management of Powdery Mildew on Cantaloupe. Plant Disease, 97(2), 196-200.

- [3] Wang, Y., et al. (2016). Baseline sensitivity and efficacy of the sterol biosynthesis inhibitor triflumizole against Botrytis cinerea. European Journal of Plant Pathology.

Quantitative Field Efficacy vs. QoI Fungicides in Powdery Mildew Management

In comparative field trials against cucurbit powdery mildew (Podosphaera xanthii), triflumizole demonstrated near-complete disease control, whereas standard QoI (strobilurin) fungicides failed significantly. Triflumizole achieved a 99.3% reduction in disease severity compared to the untreated control. In contrast, substitution with azoxystrobin yielded only a 57.4% reduction, and trifloxystrobin achieved 83.9% [1]. This performance gap highlights the critical necessity of triflumizole in regions where QoI resistance has compromised baseline strobilurin efficacy.

| Evidence Dimension | Disease severity reduction (%) |

| Target Compound Data | Triflumizole: 99.3% reduction |

| Comparator Or Baseline | Azoxystrobin: 57.4% reduction; Trifloxystrobin: 83.9% reduction |

| Quantified Difference | Triflumizole outperformed azoxystrobin by 41.9 absolute percentage points in disease reduction. |

| Conditions | Field trials on Podosphaera xanthii (cucurbit powdery mildew) over a full treatment period. |

Buyers formulating for regions with established QoI resistance must procure triflumizole to ensure product performance and prevent catastrophic crop loss.

Lower Resistance Factor Compared to Triazole-Class DMIs

Although triflumizole shares the FRAC 3 classification with triazole fungicides, its imidazole core provides a distinct binding profile that mitigates cross-resistance severity. In a survey of grape powdery mildew (Erysiphe necator) isolates, triflumizole exhibited a resistance factor of 79. In contrast, the generic triazole substitutes tebuconazole and myclobutanil exhibited massive resistance factors of 360 and 350, respectively [1]. This quantitative difference proves that triflumizole retains higher relative efficacy against DMI-exposed populations than standard triazoles.

| Evidence Dimension | Resistance Factor (Median EC50 of field isolates / Median EC50 of sensitive baseline) |

| Target Compound Data | Triflumizole: 79 |

| Comparator Or Baseline | Tebuconazole: 360; Myclobutanil: 350 |

| Quantified Difference | Triflumizole demonstrated a 4.5-fold lower resistance factor than tebuconazole and myclobutanil. |

| Conditions | Grape leaf disc bioassays of Erysiphe necator isolates. |

Demonstrates that purchasing generic triazoles as a cost-saving measure will fail in vineyards with DMI-resistant strains, making triflumizole the required active ingredient.

Extreme Organic Solubility Differential for High-Load Emulsifiable Concentrates

Triflumizole presents a highly polarized solubility profile that dictates its formulation pathways. It is practically insoluble in water, with a baseline solubility of only 12.5 mg/L at pH 5.9. However, it is exceptionally soluble in organic solvents, reaching 3016 g/L in dichloromethane, 2220 g/L in chloroform, and 1440 g/L in acetone at 20–25 °C [1]. This >100,000-fold differential between aqueous and organic solubility makes it a structurally necessary candidate for formulating high-load emulsifiable concentrates (EC) but requires specific surfactant and co-solvent engineering for wettable powders (WP).

| Evidence Dimension | Solubility (g/L) |

| Target Compound Data | Dichloromethane: 3016 g/L; Acetone: 1440 g/L |

| Comparator Or Baseline | Water: 0.0125 g/L (12.5 mg/L) |

| Quantified Difference | Organic solubility is up to 241,000 times higher than aqueous solubility. |

| Conditions | Standard physicochemical testing at 20–25 °C. |

Procurement teams and formulation chemists must select appropriate hydrophobic solvent systems and surfactants, as aqueous-based suspension concentrates (SC) without co-solvents are unviable.

Baseline Efficacy and Lack of Cross-Resistance in Botrytis cinerea

Triflumizole is highly effective against grey mould (Botrytis cinerea), demonstrating a mean in vitro EC50 of 0.58 μg/mL against baseline isolates. More importantly for procurement, triflumizole exhibits absolutely no cross-resistance with other major botryticides, including the benzimidazole carbendazim, the dicarboximide iprodione, and the SDHI boscalid [1]. This strict lack of cross-resistance with non-DMI classes makes it an essential rotational active ingredient.

| Evidence Dimension | Cross-resistance profile and EC50 |

| Target Compound Data | Triflumizole: Mean EC50 = 0.58 μg/mL; No cross-resistance to non-DMIs |

| Comparator Or Baseline | Carbendazim, Iprodione, Boscalid (Non-DMI botryticides) |

| Quantified Difference | Maintains baseline efficacy (0.58 μg/mL) even in isolates resistant to carbendazim, iprodione, or boscalid. |

| Conditions | In vitro mycelial growth inhibition assays on 79 B. cinerea isolates. |

Allows agricultural buyers to procure triflumizole as a guaranteed rotational partner to break resistance cycles in grey mould management programs.

High-Load Emulsifiable Concentrate (EC) Formulation

Due to its extreme solubility in organic solvents (>1400 g/L in acetone) and near-insolubility in water, triflumizole is an effective active ingredient for manufacturing stable, high-concentration EC fungicides for broad-acre horticultural spraying [1].

Resistance-Breaking Powdery Mildew Programs

Triflumizole is the required procurement choice for cucurbit and grape protection in regions where QoI fungicides (like azoxystrobin) have failed, as it can restore disease control from <60% back to >99% [2].

Triazole-Resistant Vineyard Management

In vineyards where Erysiphe necator has developed high resistance factors (>350) to generic triazoles like tebuconazole and myclobutanil, the imidazole-based triflumizole serves as a highly effective, lower-resistance-factor (79) alternative [3].

Grey Mould (Botrytis cinerea) Rotational Strategies

Because it shows zero cross-resistance with benzimidazoles, dicarboximides, or SDHIs, triflumizole is strategically procured as a rotational partner to manage multi-drug resistant Botrytis outbreaks in high-value fruit crops [4].

Application Fit

References

- [1] FAO/WHO (1998). Pesticide Residues in Food - Triflumizole. Food and Agriculture Organization of the United Nations.

- [2] Matheron, M. E., & Porchas, M. (2013). Efficacy of Fungicides and Rotational Programs for Management of Powdery Mildew on Cantaloupe. Plant Disease, 97(2), 196-200.

- [3] Colcol, J. F. (2008). Fungicide Sensitivity of Erysiphe necator and Plasmopara viticola from Virginia and nearby states. Virginia Tech.

- [4] Wang, Y., et al. (2016). Baseline sensitivity and efficacy of the sterol biosynthesis inhibitor triflumizole against Botrytis cinerea. European Journal of Plant Pathology.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

log Kow = 5.06 at pH 6.5; log Kow = 5.10 at pH 6.9; log Kow = 5.12 at pH 7.9

4.8 (calculated)

Decomposition

Melting Point

63Â °C

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H360D: May damage the unborn child [Danger Reproductive toxicity];

H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Vapor Pressure

1.4X10-6 mm Hg at 25 °C

Vapor pressure at 25Â °C: negligible

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

99387-89-0

Absorption Distribution and Excretion

M&F: 10 or 300 mg/kg as single oral dose: Following oral treatment of rats with [phenyl- U-(14)C]-NF-114, approximately 93.8-100.6% of the administered dose was recovered. Urine was the major route of excretion. Low levels of radioactivity were detectable in all tissue, organ, and blood samples collected 2 days (10 mg/kg group) or 4 days (300 mg/kg group) post-dose with tissue concentrations generally higher in males than females. The metabolite profile in the excreta was quantitatively and qualitatively similar between the sexes and dose groups. /From table/

Metabolism Metabolites

Wikipedia

Use Classification

Fungicides

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Triflumizole (TRI) and its metabolite [4-chloro-alpha,alpha,alpha-trifluoro-N-(1-amino-2-propoxythylidene)- O-toluidine] (MET) were extracted with methanol and reverse-extracted with dichloromethane. After evaporation to dryness, the residue in dichloromethane layer was dissolved in mobile phase for high performance liquid chromatographic determination with external standard method. ...

An alternative method has been developed to determine more than 50 pesticides in alcoholic beverages using hollow fibre liquid phase microextraction (HF-LPME) followed by ultra-high pressure liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS), without any further clean-up step. Pesticides were extracted from the sample to the organic solvent immobilized in the fibre and they were desorbed in methanol prior to chromatographic analysis. Experimental parameters related to microextraction such as type of organic solvent, extraction time and agitation rate have been optimized. The extraction method has been validated for several types of alcoholic beverages such as wine and beer, and no matrix effect was observed. The technique requires minimal sample handling and solvent consumption. Using optimum conditions, low detection limits (0.01-5.61 ug/L) and good linearity (R(2)>0.95) were obtained. Repeatability and interday precision ranged from 3.0 to 16.8% and from 5.9 to 21.2%, respectively. Finally the optimized method was applied to real samples and carbaryl, triadimenol, spyroxamine, epoxiconazole, triflumizol and fenazaquin were detected in some of the analyzed samples. The obtained results indicated that the new method can be successfully applied for extraction and determination of pesticides in alcoholic beverages, increasing sample throughput.

Clinical Laboratory Methods

Storage Conditions

Store in a cool, dry, well-ventilated place, away from feed, food, children, and animals.

Store in a cool, dry, secure location. Do not store above 45 °C (113 °F).

Stability Shelf Life

Explore Compound Types